molecular formula C25H26O3 B8584797 4-Pentylphenyl 4-(benzyloxy)benzoate CAS No. 111973-82-1

4-Pentylphenyl 4-(benzyloxy)benzoate

Cat. No.: B8584797
CAS No.: 111973-82-1
M. Wt: 374.5 g/mol
InChI Key: PJFLIRSRNIGVFL-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-(benzyloxy)benzoate is a useful research compound. Its molecular formula is C25H26O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
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Properties

111973-82-1

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-phenylmethoxybenzoate

InChI

InChI=1S/C25H26O3/c1-2-3-5-8-20-11-15-24(16-12-20)28-25(26)22-13-17-23(18-14-22)27-19-21-9-6-4-7-10-21/h4,6-7,9-18H,2-3,5,8,19H2,1H3

InChI Key

PJFLIRSRNIGVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12.6 g (55.0 mmol) of 4-benzyloxy-benzoic acid, 8.2 g (50.0 mmol) of 4-pentylphenol and 0.61 g (5.0 mmol) of 4-dimethylaminopyridine were added to 150 mL of methylene chloride followed by the addition of 11.4 g (55.0 mmol) of dicyclohexylcarbodiimide while stirring in the presence of argon. After stirring for 6 hours in the presence of argon, the mixture was filtered followed by concentrating the filtrate. The residue was purified by silica gel column chromatography to obtain 18.7 g of a white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 150 mL of methylene chloride, 12.6 g (55.0 mmol) of 4-benzyloxy-benzoic acid, 8.2 g (50.0 mmol) of 4-pentylphenol, and 0.61 g (5.0 mmol) of 4-dimethylaminopyridine were added. Then, 11.4 g (55.0 mmol) of dicyclohexylcarbodiimide was added while stirring the mixture under argon. After being stirred for 6 hours under argon, the mixture was filtered and the filtered liquid was concentrated. The residue was purified by silica-gel column chromatography. As a result, 18.7 g of a white solid was obtained.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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